molecular formula C17H22N4O5S2 B2761089 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 877648-79-8

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No.: B2761089
CAS No.: 877648-79-8
M. Wt: 426.51
InChI Key: INPXONNTBHZYOR-UHFFFAOYSA-N
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Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacophore Modeling

A study reported the synthesis of novel quinazolines bearing a sulfonamide moiety, where interactions with sulfa drugs led to the formation of compounds with potential antimicrobial activities. These compounds were evaluated in vitro, showing promising antibacterial activity, indicating the role of such structures in developing new antimicrobial agents (Ghorab et al., 2013).

Antitumor Activity and QSAR Analysis

Another study focused on the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides, which showed significant cytotoxic activity against various cancer cell lines. QSAR analysis provided insights into the structure-activity relationships, furthering understanding of how such compounds can be optimized for antitumor activity (Tomorowicz et al., 2020).

Sulfonamide-Sulfonimide Tautomerism

Research on sulfonamide-1,2,4-triazine derivatives revealed insights into their sulfonamide-sulfonimide tautomerism, characterized by spectroscopic, X-ray diffraction, and theoretical calculation methods. Such studies provide a deeper understanding of the structural and electronic properties of sulfonamide derivatives, which could influence their biological activities and applications (Branowska et al., 2022).

Environmental and Biological Applications

A study on the mobility of sulfonylurea herbicides in soil compared the new sulfonylurea herbicide DPX-A7881 with chlorsulfuron, highlighting the influence of soil properties on herbicide mobility. This research contributes to understanding the environmental behavior of such compounds, which is crucial for developing more effective and environmentally friendly agricultural chemicals (Beckie & McKercher, 1990).

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S2/c1-5-20(6-2)28(24,25)14-9-7-13(8-10-14)16(23)26-11-21-15(22)12(3)18-19-17(21)27-4/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPXONNTBHZYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.